Ethane-1,1,2,2-tetrol
Description
Established Synthetic Pathways to Ethane-1,1,2,2-tetrol
The deliberate synthesis of this compound in a laboratory or industrial setting relies on well-defined chemical reactions. These methods are broadly categorized into the reduction of glyoxal (B1671930) and the hydrolysis of acetylated compounds.
One of the primary methods for synthesizing this compound is through the reduction of glyoxal (OCHCHO), the smallest dialdehyde. wikipedia.org This process involves the addition of hydrogen across the two aldehyde functional groups.
Sodium Borohydride (B1222165) Reduction
Sodium borohydride (NaBH₄) is a versatile and selective reducing agent commonly used in organic synthesis. youtube.com It is effective in reducing aldehydes and ketones to their corresponding alcohols. youtube.com The reduction of glyoxal with sodium borohydride represents a common laboratory-scale synthesis of this compound. The reaction is typically performed under mild conditions and provides the desired tetrol as the main product. However, the use of borohydride in the reduction of glyoxylic acid-induced fluorescence has been shown to be ineffective, suggesting that the specificity of this reaction should be carefully considered. nih.govnih.gov
Catalytic Hydrogenation with Metal Catalysts (e.g., Palladium, Platinum)
On an industrial scale, the catalytic hydrogenation of glyoxal is a preferred method for producing this compound. This heterogeneous catalytic process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. youtube.comyoutube.com Commonly employed catalysts include palladium (Pd) and platinum (Pt), often supported on a high-surface-area material like activated carbon (Pd/C). libretexts.orgyoutube.com The reaction is carried out under controlled temperature and pressure to ensure high yields and purity of the final product. The catalyst facilitates the addition of hydrogen atoms across the carbonyl double bonds of glyoxal, leading to the formation of this compound. youtube.comfuture4200.comyoutube.com
| Catalyst | Support | Typical Conditions |
| Palladium | Charcoal (Pd/C) | Hydrogen gas, controlled temperature and pressure |
| Platinum | Platinum(IV) oxide (PtO₂) | Hydrogen gas, ethanol (B145695) or acetic acid solvent |
| Raney Nickel | Finely divided Ni-Al alloy | High pressure and temperature |
Another synthetic route to this compound involves the hydrolysis of its acetylated derivative, 1,1,2,2-tetraacetoxyethane. This method is particularly useful for obtaining high-purity crystalline this compound. The process typically involves the hydrolysis of the tetraacetate, followed by crystallization from a suitable solvent like ethanol to yield the pure tetrol.
Formation as an Intermediate in Aqueous Systems
This compound is not only a product of deliberate synthesis but also forms as a transient species in aqueous environments, most notably through the hydration of glyoxal.
Glyoxal is highly soluble in water and, in aqueous solutions, it exists in equilibrium with its hydrated forms. atamankimya.com The hydration of glyoxal is a stepwise process. The first step involves the addition of one water molecule to one of the aldehyde groups to form a diol, glyoxal monohydrate. This is followed by the hydration of the second aldehyde group to yield this compound, also known as glyoxal dihydrate. copernicus.org
The equilibrium between glyoxal and its hydrated forms, including the tetrol, is influenced by factors such as concentration and pH. atamankimya.com Theoretical studies have shown that the hydration reaction plays a crucial role in the uptake of glyoxal into the aqueous phase. rsc.orgrsc.org In dilute aqueous solutions, such as those found in cloud droplets, glyoxal predominantly exists in its dihydrated form (this compound). copernicus.orgrsc.org This hydration process is significant in atmospheric chemistry, as it is a key step in the formation of secondary organic aerosols. nih.gov The mechanism of the first hydration of glyoxal involves the formation of hydrogen bonds and proton transfers. researchgate.net
| Hydrated Species | Formation |
| Glyoxal Monohydrate (diol) | Addition of one water molecule to glyoxal |
| This compound (dihydrate/tetrol) | Addition of a second water molecule to glyoxal monohydrate |
Structure
3D Structure
Properties
CAS No. |
44307-07-5 |
|---|---|
Molecular Formula |
C2H6O4 |
Molecular Weight |
94.07 g/mol |
IUPAC Name |
ethane-1,1,2,2-tetrol |
InChI |
InChI=1S/C2H6O4/c3-1(4)2(5)6/h1-6H |
InChI Key |
AXCZRQHGMPTZPR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(O)O)(O)O |
Origin of Product |
United States |
Theoretical and Computational Chemistry of Ethane 1,1,2,2 Tetrol
Quantum Mechanical Investigations of Molecular Structure
Ab Initio Methods for Structural Elucidation
Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, are a cornerstone of computational chemistry. For a molecule such as ethane-1,1,2,2-tetrol, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CI) would be employed to predict its geometric parameters. These methods systematically improve upon a basic description to account for electron correlation. While computationally intensive, they provide a rigorous framework for structural analysis. A hypothetical output for key structural parameters of the most stable conformer of this compound, as might be predicted by ab initio calculations, is presented in Table 1.
| Parameter | Predicted Value (Hartree-Fock) | Predicted Value (MP2) |
| C-C Bond Length (Å) | 1.55 | 1.54 |
| Average C-O Bond Length (Å) | 1.42 | 1.43 |
| Average O-H Bond Length (Å) | 0.96 | 0.97 |
| Average C-C-O Bond Angle (°) | 110.5 | 110.0 |
| Average H-O-C Bond Angle (°) | 108.0 | 107.5 |
| This table is illustrative and represents typical data that would be generated from such a study. |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Various functionals, such as B3LYP or PBE, combined with appropriate basis sets (e.g., 6-31G* or aug-cc-pVTZ), would be suitable for investigating this compound. These calculations would yield optimized geometries, vibrational frequencies, and electronic properties, providing a comprehensive picture of the molecule's characteristics.
Coupled-Cluster Theory Applications
For highly accurate energy and property calculations, Coupled-Cluster (CC) theory is often considered the "gold standard" in quantum chemistry. wikipedia.org Methods like CCSD (Coupled-Cluster with Single and Double excitations) and CCSD(T) (which includes a perturbative treatment of triple excitations) offer a high level of theory for capturing electron correlation effects. wikipedia.orgaps.org The application of CC theory to this compound, though computationally demanding, would provide benchmark data for its stability and reactivity. aps.org These calculations are particularly valuable for resolving subtle energetic differences between various conformations.
Conformational Analysis and Energy Landscapes
The rotation around the central carbon-carbon single bond in this compound gives rise to various spatial arrangements known as conformations. utexas.educhemistrysteps.comlibretexts.org The study of these conformers and the energy associated with them is crucial for understanding the molecule's behavior.
Exploration of Stable Conformers
Unlike ethane (B1197151), which has simple staggered and eclipsed conformations, the conformational landscape of this compound is significantly more complex due to the bulky and interactive hydroxyl groups. utexas.educhemistrysteps.comlibretexts.org The stability of different conformers is primarily dictated by the interplay between steric hindrance of the hydroxyl groups and the potential for intramolecular hydrogen bonding. It is expected that conformers that maximize intramolecular hydrogen bonding, thereby stabilizing the structure, would be among the most stable. Theoretical calculations would likely identify several low-energy conformers, including staggered and gauche arrangements of the hydroxyl groups, that are stabilized by a network of hydrogen bonds.
A representation of potential stable conformers is shown below, highlighting the key interactions.
| Conformer | Dihedral Angle (O-C-C-O) | Key Feature | Relative Stability |
| Anti | ~180° | Potentially less stable due to fewer intramolecular hydrogen bonds. | Lower |
| Gauche | ~60° | Allows for intramolecular hydrogen bonding between adjacent hydroxyl groups, leading to increased stability. | Higher |
| Eclipsed | 0° | Generally unstable due to high torsional and steric strain. | Lowest |
| This table is illustrative and based on the principles of conformational analysis. |
Energy Barriers between Conformational States
The transition between different stable conformers is not without an energy cost. The energy required to move from one conformer to another is known as the energy barrier. For this compound, these barriers would be determined by the energy of the transition states, which are typically eclipsed or partially eclipsed conformations. The height of these energy barriers dictates the rate of interconversion between conformers at a given temperature. Computational methods can map out the potential energy surface as a function of the dihedral angle of the central C-C bond, revealing the energy minima (stable conformers) and maxima (transition states). The energy barrier to rotation in ethane is approximately 3 kcal/mol; however, for this compound, this barrier is expected to be higher due to the greater steric interactions of the hydroxyl groups. utexas.edu
Influence of Intramolecular Interactions on Conformation
The conformational landscape of this compound is expected to be dominated by the orientation of its four hydroxyl groups. Rotation around the central carbon-carbon bond leads to various staggered and eclipsed conformations. However, unlike simple alkanes, the stability of these conformers is not solely dictated by steric hindrance. Intramolecular hydrogen bonding, where a hydrogen atom of one hydroxyl group interacts with the oxygen atom of a neighboring hydroxyl group, plays a crucial role.
For smaller, related molecules like ethane-1,2-diol (ethylene glycol), the gauche conformation is found to be more stable than the anti conformation in the gas phase, a phenomenon attributed to the stabilizing effect of an intramolecular hydrogen bond. vedantu.com This interaction creates a pseudo-five-membered ring, which, despite some ring strain, is energetically favorable. epa.gov In this compound, with two hydroxyl groups on each carbon, the potential for multiple intramolecular hydrogen bonds is significantly higher. It is plausible that conformations allowing for a network of these interactions would be particularly stable.
Computational methods, such as density functional theory (DFT) and ab initio calculations, are essential tools to explore these conformational preferences. By performing a potential energy surface scan for the rotation around the C-C bond, the relative energies of different conformers can be determined. These calculations would likely reveal that conformations maximizing the number of intramolecular hydrogen bonds, while minimizing steric clashes between the hydroxyl groups, are the most stable. The steric crowding of four hydroxyl groups would also likely lead to a lengthening of the C-C bond and distortion of the tetrahedral bond angles around the carbon atoms to alleviate strain. researchgate.net
Electronic Structure and Bonding Characterization
The electronic structure of this compound is characterized by the high polarity of the O-H and C-O bonds. The electronegative oxygen atoms withdraw electron density from the adjacent carbon and hydrogen atoms, leading to a significant molecular dipole moment.
Analysis of Hydrogen Bonding Interactions
The hydroxyl groups in this compound can act as both hydrogen bond donors and acceptors, leading to a rich variety of hydrogen bonding interactions that dictate its properties.
In the condensed phase (liquid or solid), this compound is expected to form extensive intermolecular hydrogen bonding networks. Each molecule has the potential to form up to eight hydrogen bonds with its neighbors (four as a donor and four as an acceptor). This extensive network would be responsible for a high boiling point and viscosity, as significant energy would be required to overcome these strong intermolecular forces. The presence of four hydroxyl groups enhances its hydrophilicity compared to smaller polyols like ethylene (B1197577) glycol. nih.gov Computational simulations, such as molecular dynamics (MD), could provide a detailed picture of the structure and dynamics of these hydrogen bonding networks in the liquid state.
The nature of the hydrogen bonds in this compound can be quantitatively analyzed using the Quantum Theory of Atoms in Molecules (QTAIM). wikipedia.org This method examines the topology of the electron density to identify bond critical points (BCPs) between a hydrogen bond donor and acceptor. The presence of a BCP is a key indicator of a bonding interaction.
For an intramolecular hydrogen bond in a stable conformer of this compound, a BCP would be expected between the hydrogen of one hydroxyl group and the oxygen of another. The properties of the electron density at this BCP, such as the electron density itself (ρ) and its Laplacian (∇²ρ), provide insight into the strength and nature of the hydrogen bond. Generally, a higher value of ρ and a positive Laplacian are characteristic of closed-shell interactions like hydrogen bonds.
Natural Bond Orbital (NBO) analysis is another powerful computational tool that can elucidate hydrogen bonding. uni-muenchen.de NBO analysis can identify the donor-acceptor interactions that constitute a hydrogen bond. For an intramolecular hydrogen bond in this compound, this would be represented as a charge transfer from a lone pair orbital of the acceptor oxygen to the antibonding σ* orbital of the donor O-H bond. The energy of this interaction, E(2), calculated through second-order perturbation theory, provides a quantitative measure of the hydrogen bond strength.
Computational Prediction of Spectroscopic Signatures
Computational chemistry can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.
Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using methods like DFT. The most prominent features in the IR spectrum would be the O-H stretching vibrations. In the absence of hydrogen bonding, these would appear as sharp bands at higher frequencies. However, due to the extensive intra- and intermolecular hydrogen bonding, these bands are expected to be significantly broadened and shifted to lower frequencies (a red-shift). The extent of this shift is correlated with the strength of the hydrogen bonds. For instance, in ethane-1,2-diol, a red-shift of the O-H stretching frequency is observed and attributed to intramolecular hydrogen bonding. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can also be predicted computationally. The ¹H NMR spectrum would show signals for the hydroxyl protons and the C-H protons. The chemical shift of the hydroxyl protons would be highly dependent on the extent of hydrogen bonding and the solvent used. The ¹³C NMR spectrum would provide information about the carbon backbone. The symmetry of the most stable conformer would influence the number of distinct signals observed in the NMR spectra.
Investigation of Thermodynamic and Kinetic Stability
The thermodynamic stability of this compound can be assessed by calculating its standard enthalpy of formation (ΔHf°). This can be achieved using high-level ab initio methods like G3 or G4 theory, which are known to provide accurate thermochemical data. The relative thermodynamic stabilities of different conformers can be determined by comparing their Gibbs free energies, which take into account both enthalpy and entropy.
Kinetic stability refers to the energy barrier for the molecule to undergo a chemical reaction, such as decomposition. This compound is expected to be kinetically stable under normal conditions. However, at elevated temperatures, it could undergo dehydration reactions. Computational methods can be used to model the reaction pathways for such decomposition processes and calculate the activation energies, providing insight into the kinetic stability of the molecule. For example, the barrier to rotation around the C-C bond, which determines the rate of interconversion between different conformers, can be calculated. For ethane, this barrier is approximately 3.0 kcal/mol. masterorganicchemistry.com For this compound, this barrier is expected to be higher due to the need to break and reform intramolecular hydrogen bonds during the rotation.
Theoretical Assessment of Geminal Diol Stability
Geminal diols, or 1,1-diols, are organic compounds containing two hydroxyl groups attached to the same carbon atom. wikipedia.org Generally, geminal diols are considered unstable and exist in equilibrium with their corresponding carbonyl compounds, with the equilibrium typically favoring the carbonyl form. pearson.comechemi.com This instability is attributed to the steric hindrance and electronic repulsion between the two adjacent oxygen atoms on the same carbon. echemi.com
The stability of a geminal diol is significantly influenced by the nature of the other substituents on the carbon atom. The presence of electron-withdrawing groups tends to stabilize the geminal diol form. wikipedia.orgechemi.com For example, hexafluoroacetone (B58046) readily forms a stable geminal diol due to the strong electron-withdrawing effect of the trifluoromethyl groups. wikipedia.org Conversely, electron-donating groups tend to destabilize the geminal diol.
In the case of this compound, each carbon atom is bonded to two hydroxyl groups and another carbon atom which itself is a geminal diol center. The stability of the geminal diol moieties in this compound would be influenced by a balance of intramolecular hydrogen bonding and steric and electronic effects. Intramolecular hydrogen bonding between the hydroxyl groups could provide a stabilizing factor. echemi.com
Computational chemistry provides powerful tools to assess the stability of such systems. Methods like Density Functional Theory (DFT) and ab initio calculations can be employed to calculate the geometric parameters, vibrational frequencies, and the relative energies of the geminal diol and its corresponding dehydrated form. The calculated Gibbs free energy of the dehydration reaction would provide a quantitative measure of the geminal diol's stability.
Table 1: Factors Influencing Geminal Diol Stability
| Stabilizing Factors | Destabilizing Factors |
| Electron-withdrawing groups | Electron-donating groups |
| Intramolecular hydrogen bonding | Steric hindrance |
| Formation of cyclic structures (e.g., decahydroxycyclopentane) wikipedia.org | Electronic repulsion between oxygen atoms |
Potential Energy Surface Analysis for Decomposition Pathways
The decomposition of this compound would primarily involve dehydration reactions, leading to the formation of more stable carbonyl compounds. A potential energy surface (PES) analysis, a central concept in understanding chemical reactivity, could elucidate the various possible decomposition pathways and their associated energy barriers. researchgate.netiphy.ac.cn
A computational investigation of the PES would involve mapping the energy of the system as a function of the geometric coordinates of the atoms. This would allow for the identification of transition states, which are the energy maxima along a reaction coordinate, and intermediates. The height of the energy barrier at the transition state determines the rate of the reaction.
For this compound, several decomposition pathways can be envisioned, starting with the elimination of a water molecule from one of the geminal diol centers. This would lead to the formation of a hydroxy-substituted glyoxal (B1671930). Subsequent dehydration steps could follow. Computational methods can be used to calculate the activation energies for each step, thus identifying the most likely decomposition pathway.
Table 2: Hypothetical Decomposition Steps of this compound
| Step | Reactant | Product(s) | Theoretical Approach |
| 1 | This compound | 2-hydroxy-2-oxoacetaldehyde + H₂O | Calculation of transition state energy for dehydration |
| 2 | 2-hydroxy-2-oxoacetaldehyde | Glyoxal + H₂O | Calculation of transition state energy for tautomerization and dehydration |
This table represents a hypothetical reaction sequence. Actual pathways and intermediates would need to be confirmed by detailed computational studies.
Radical Stability derived from Hydrogen Abstraction
Hydrogen abstraction from an alcohol molecule leads to the formation of an alkoxy or a carbon-centered radical. The stability of the resulting radical is a key factor in determining the reactivity of the parent molecule towards radical-mediated reactions. Computational chemistry can be used to assess the stability of radicals by calculating their bond dissociation energies (BDEs) and other electronic properties.
In this compound, hydrogen abstraction can occur from either a hydroxyl group (O-H bond) or a carbon-hydrogen bond (C-H bond), although there are no C-H bonds directly on the carbon backbone. Abstraction from an O-H bond would yield an alkoxyl radical. The stability of this radical would be influenced by the electronic environment created by the multiple hydroxyl groups.
Computational studies on hydrogen abstraction from polyols suggest that the site of abstraction is influenced by the relative stability of the resulting radical. researchgate.net The presence of multiple hydroxyl groups can influence the electron distribution and, consequently, the stability of the radical species. Advanced computational methods can model the reaction pathways of hydrogen abstraction by various radicals, such as the hydroxyl radical (•OH), which is significant in atmospheric and combustion chemistry. rsc.org
Table 3: Potential Radical Species from Hydrogen Abstraction of this compound
| Parent Molecule | Abstracted Hydrogen | Resulting Radical | Factors Influencing Stability |
| This compound | Hydroxyl (O-H) | Ethane-1,1,2,2-tetraoxyl radical | Resonance stabilization, inductive effects |
Further computational analysis would be required to quantify the relative stabilities of these potential radical species.
Chemical Synthesis and Formation Mechanisms
Formation as an Intermediate in Aqueous Systems
Equilibrium with Hydrated Oligomers of Glyoxal (B1671930)
Ethane-1,1,2,2-tetrol is intrinsically linked to the aqueous chemistry of glyoxal (CHOCHO), the smallest dialdehyde. wikipedia.org In aqueous solutions, glyoxal exists in a dynamic equilibrium with a series of hydrated species. nih.govcopernicus.org This hydration is a crucial factor in its reactivity and physical properties. The primary hydrated form is the monomer, this compound (a gem-diol), which is formed by the addition of water across the two aldehyde groups. nih.gov
However, the equilibrium does not stop at the monomer. Further reactions between hydrated glyoxal molecules lead to the formation of oligomers. These complex structures include a dimeric dioxolane, 2-dihydroxymethyl-(1,3)dioxolane-4,5-transdiol, and a trimeric bis(dioxolane). nih.gov The proportion of these different hydrated oligomers in solution is dependent on factors such as concentration and pH. nih.gov The formation of these oligomers is a reversible process that significantly influences the partitioning of glyoxal from the gas phase into the aqueous phase, a process described by an effective Henry's law constant that accounts for these subsequent reactions. copernicus.org
| Compound Name | Structure Type | Role in Equilibrium |
|---|---|---|
| Glyoxal | Dialdehyde | Initial reactant in aqueous solution |
| This compound | Monomer (gem-diol) | Primary hydrated form of glyoxal |
| 2-dihydroxymethyl-(1,3)dioxolane-4,5-transdiol | Dimer | Formed from the reaction of hydrated glyoxal molecules |
| Bis(dioxolane) | Trimer | Higher oligomer present in concentrated solutions |
Challenges in the Synthesis of Highly Hydroxylated Alkanes
The direct synthesis of highly hydroxylated alkanes like this compound is fraught with significant chemical challenges. These difficulties stem from the inherent nature of C-H bonds and the high reactivity of the desired polyol products. numberanalytics.comscripps.edu The functionalization of C-H bonds is a primary frontier in synthetic chemistry, aiming to convert these ubiquitous but relatively inert bonds into valuable functional groups. scripps.eduillinois.edu
| Challenge | Description |
|---|---|
| Control of Reactivity | Alkanes are generally inert due to the strength and non-polar nature of C-H bonds, making activation difficult. scripps.edu |
| Chemoselectivity | Achieving hydroxylation without affecting other functional groups or oxidizing the target C-H bond beyond the alcohol stage. mdpi.com |
| Regioselectivity | Directing the hydroxylation to a specific C-H bond among many similar, non-activated positions in a molecule. mdpi.commdpi.com |
| Stereoselectivity | Controlling the three-dimensional orientation of the newly introduced hydroxyl group. mdpi.comnih.gov |
| Overoxidation | Preventing the alcohol product from being further oxidized to an aldehyde, ketone, or carboxylic acid. researchgate.netmasterorganicchemistry.com |
Control of Reactivity and Chemoselectivity in C-H Functionalization
A major hurdle in the synthesis of polyols via direct hydroxylation is controlling the reactivity of the starting materials. numberanalytics.comscripps.edu Alkanes are considered inert due to their saturated nature and the high energy required to cleave strong C-H bonds. scripps.edu Overcoming this lack of reactivity to selectively introduce hydroxyl groups is a fundamental challenge. numberanalytics.comacs.org
Chemoselectivity, the ability to functionalize a specific type of bond in the presence of others, is equally critical. mdpi.com In a complex molecule, a reagent must selectively target a C-H bond for hydroxylation without reacting with other, potentially more reactive, functional groups. Furthermore, the reaction must be stopped at the desired oxidation state (the alcohol) without proceeding further. scripps.edu The development of catalysts, often based on transition metals like manganese or iron, is a key strategy to address this. mdpi.comuu.nl The ligand environment of the metal catalyst can be tuned to modulate its reactivity and favor the desired hydroxylation pathway over other side reactions. mdpi.comuu.nl
Regioselectivity and Stereoselectivity in Hydroxylation
For molecules with multiple C-H bonds, controlling where the hydroxylation occurs (regioselectivity) and the resulting three-dimensional arrangement (stereoselectivity) is a significant challenge. mdpi.commdpi.com In the absence of activating functional groups, many C-H bonds within a molecule can be chemically similar, making it difficult to target just one. acs.org
Catalyst design plays a crucial role in overcoming this issue. By creating sterically demanding catalysts, it is possible to direct the oxidation to less hindered C-H bonds. mdpi.com Conversely, electronic effects can be exploited, as C-H bonds near electron-donating groups are often more susceptible to reaction with electrophilic oxidizing agents. mdpi.com In the field of biocatalysis, enzymes like cytochrome P450 have been engineered through directed evolution to achieve remarkable levels of regio- and stereoselectivity in the hydroxylation of complex substrates like steroids. nih.gov These enzymes create a specific active site pocket that binds the substrate in a precise orientation, exposing only the desired C-H bond to the oxidative machinery. nih.govnih.gov
Prevention of Overoxidation of Alcohol Products
A common problem in the synthesis of alcohols through oxidation is the subsequent oxidation of the desired product. Primary alcohols can be oxidized to aldehydes and then further to carboxylic acids, while secondary alcohols can be oxidized to ketones. masterorganicchemistry.comkhanacademy.org This "overoxidation" reduces the yield of the target polyol and complicates the purification of the final product. researchgate.net
Several strategies are employed to prevent overoxidation. One approach is to use "weak" or mild oxidizing agents that are capable of oxidizing an alkane to an alcohol (or a primary alcohol to an aldehyde) but are not strong enough to carry the oxidation further. masterorganicchemistry.com Examples include reagents like pyridinium (B92312) chlorochromate (PCC). masterorganicchemistry.comkhanacademy.org Other methods involve careful control of reaction conditions, such as using a large excess of the substrate relative to the oxidant, which shifts the equilibrium towards the initial alcohol product. researchgate.net Additionally, performing the reaction under an inert atmosphere can help prevent unwanted side reactions involving atmospheric oxygen. researchgate.net In some cases, the reaction can be quenched with a mild reducing agent once the desired alcohol has been formed to destroy any remaining oxidant. researchgate.net
Synthetic Methodologies for Related Polyols and their Relevance
Given the challenges of direct C-H hydroxylation, alternative synthetic routes are often employed to produce polyols. One of the most important and widely used methods involves a two-step process: the epoxidation of an alkene followed by the ring-opening of the resulting epoxide. atlantis-press.comresearchgate.net This methodology is particularly relevant for producing bio-polyols from unsaturated fatty acids found in vegetable oils. zapjournals.comresearchgate.net
Epoxidation and Oxirane Ring-Opening Hydroxylation
The synthesis of polyols via this pathway begins with epoxidation, the conversion of a carbon-carbon double bond into a three-membered cyclic ether known as an epoxide or oxirane ring. zapjournals.com This is commonly achieved by reacting the alkene with a peracid, which is often generated in situ. atlantis-press.com
The second step is the hydroxylation reaction, which involves the acid-catalyzed ring-opening of the epoxide. atlantis-press.comvjs.ac.vn In this step, the oxygen atom of the oxirane ring is protonated by an acid catalyst, making the carbon atoms susceptible to nucleophilic attack. atlantis-press.com A nucleophile, typically water, then attacks one of the carbon atoms, opening the ring and resulting in the formation of a 1,2-diol (a vicinal diol). researchgate.netvjs.ac.vn This method provides a reliable way to introduce two hydroxyl groups across a former double bond, making it a cornerstone in the synthesis of polyols from readily available unsaturated precursors. researchgate.net
Direct Hydroxylation of Unsaturated Bonds
The synthesis of polyols through the direct hydroxylation of unsaturated carbon-carbon bonds is a fundamental transformation in organic chemistry. While the direct, one-step quadruple hydroxylation of a carbon-carbon triple bond to form a tetrol is not a commonly documented reaction, the principles of dihydroxylation of alkenes provide a basis for discussing this potential pathway.
The dihydroxylation of alkenes to form vicinal diols is a well-established reaction, often employing oxidizing agents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). These reactions typically proceed through a syn-addition mechanism, resulting in the formation of a cyclic intermediate which is then hydrolyzed to yield the diol. orgsyn.orgresearchgate.net For instance, the reaction of an alkene with osmium tetroxide is a reliable method for cis-dihydroxylation. orgsyn.org
Theoretically, a similar principle could be extended to the synthesis of this compound from a precursor with a carbon-carbon triple bond, such as acetylene (B1199291). This would necessitate a two-fold dihydroxylation. A hypothetical two-step process could be envisioned where acetylene is first dihydroxylated to an en-diol intermediate, which would then undergo a second dihydroxylation across the remaining double bond. However, the stability and reactivity of the en-diol intermediate would be critical factors.
A more plausible, albeit still theoretical, approach would involve the controlled oxidation of an appropriate unsaturated precursor. The development of catalysts capable of facilitating multiple hydroxylation events on a two-carbon substrate remains a significant challenge in synthetic chemistry.
Table 1: Theoretical Reaction Parameters for Direct Hydroxylation of Acetylene
| Parameter | Hypothetical Value/Condition | Rationale/Comment |
|---|---|---|
| Starting Material | Acetylene (C₂H₂) | Simplest C2 unsaturated precursor. |
| Reagent | Strong Oxidizing Agent (e.g., OsO₄ in multiple equivalents) | Based on known dihydroxylation reactions. Stoichiometry would be critical. |
| Catalyst | Novel metal complex | A catalyst designed to stabilize intermediates and facilitate sequential hydroxylations would be required. |
| Solvent | Aqueous or mixed aqueous-organic system | To facilitate the hydrolysis of intermediate species. |
| Temperature | Low to moderate | To control the reaction and prevent over-oxidation. |
| Challenges | Control of reaction, stability of intermediates, prevention of over-oxidation to oxalic acid. | Highly challenging transformation. |
Bio-renewable Routes to Polyols
The transition towards sustainable chemical production has spurred significant research into bio-renewable routes for the synthesis of valuable chemicals, including polyols. While the direct microbial fermentation to produce this compound has not been extensively reported, existing knowledge on the biotechnological production of other polyols provides a framework for potential bio-based pathways.
Microbial fermentation processes have been successfully developed for the production of diols such as 1,2-propanediol from renewable resources. rsc.org These processes often involve the metabolic engineering of microorganisms to channel carbon flux from feedstocks like glucose towards the desired product.
A plausible bio-renewable route to this compound could involve the enzymatic conversion of a bio-derived precursor. Glyoxal, which can be produced from the oxidation of bio-based ethylene (B1197577) glycol, stands out as a key intermediate. The enzymatic reduction of glyoxal to this compound using specific oxidoreductases could be a viable strategy. This approach would leverage the high selectivity of enzymes to control the reduction process and avoid the formation of byproducts.
Furthermore, metabolic engineering of microorganisms could be explored to establish a de novo biosynthesis pathway for this compound. This would likely involve the identification and heterologous expression of a suite of enzymes capable of converting a central metabolite, such as a glycolytic intermediate, through a series of steps to the final product. Challenges in this approach include the identification of suitable enzymes, optimization of their expression and activity, and balancing the metabolic pathways within the host organism to achieve high yields and titers.
Table 2: Potential Bio-renewable Production Strategies for this compound
| Strategy | Potential Precursor | Key Enzymatic Step | Potential Microorganism | Research Focus |
|---|---|---|---|---|
| Biocatalytic Reduction | Bio-derived Glyoxal | Glyoxal Reductase | Engineered E. coli or Yeast | Enzyme discovery and engineering, process optimization. |
| De Novo Biosynthesis | Glucose | Multi-step enzymatic pathway | Engineered E. coli or other platform organism | Pathway elucidation, enzyme identification, metabolic engineering. |
Chemical Reactivity and Transformation Studies
Oxidation Reactions of Ethane-1,1,2,2-tetrol
The oxidation of this compound involves the removal of hydrogen atoms from the hydroxyl groups and the carbon backbone, leading to the formation of carbonyl compounds.
The principal product of the oxidation of this compound is glyoxal (B1671930) (ethanedial). Glyoxal is the smallest possible dialdehyde, consisting of an ethane (B1197151) backbone with oxo groups on both carbon atoms. nih.govwikipedia.org this compound can be considered the hydrated monomer form of glyoxal. nih.gov The oxidation process effectively removes four hydrogen atoms, resulting in the formation of two carbonyl double bonds. Depending on the reaction conditions and the oxidizing agent used, other carbonyl-containing products may also be formed.
Various oxidizing agents can be employed to convert this compound to glyoxal. The choice of reagent can influence the selectivity and yield of the reaction. Strong oxidizing agents are typically required for this transformation. towson.edu
| Oxidizing Agent | Product(s) | General Conditions |
| Potassium Permanganate (B83412) (KMnO₄) | Glyoxal and other oxidation products | Typically in neutral or alkaline solution; can be a powerful oxidant. towson.edu |
| Chromium Trioxide (CrO₃) | Glyoxal and other oxidation products | Often used in acidic solutions (e.g., with H₂SO₄). towson.edu |
This table is based on general information on the oxidation of polyols and may not reflect specific optimized conditions for this compound.
Reduction Reactions of this compound
The reduction of this compound involves the conversion of its hydroxyl groups into hydrogen atoms, ultimately leading to the formation of saturated hydrocarbons.
Complete reduction of the four hydroxyl groups in this compound would yield ethane (CH₃-CH₃), a saturated hydrocarbon. aakash.ac.in Saturated hydrocarbons are organic compounds containing only single carbon-carbon and carbon-hydrogen bonds. aakash.ac.in The reduction process would involve the sequential or simultaneous removal of the oxygen atoms.
Powerful reducing agents are necessary to achieve the reduction of the multiple hydroxyl groups in this compound. Hydride-based reagents are commonly used for such transformations. youtube.com
| Reducing Agent | Potential Product(s) | General Characteristics |
| Sodium Borohydride (B1222165) (NaBH₄) | Partially or fully reduced products | A milder and more selective reducing agent compared to LiAlH₄. youtube.com |
| Lithium Aluminum Hydride (LiAlH₄) | Ethane (fully reduced product) | A very strong and non-selective reducing agent capable of reducing most oxygen-containing functional groups. youtube.com |
This table outlines potential reducing agents; specific reaction outcomes can vary based on reaction conditions.
Substitution Reactions of Hydroxyl Groups
The hydroxyl groups of this compound can undergo nucleophilic substitution reactions. In these reactions, the -OH group, which is a poor leaving group, is typically protonated or converted into a better leaving group (like a tosylate or a halide) before being displaced by a nucleophile. This allows for the introduction of a wide variety of other functional groups into the molecule. The specific reagents and conditions required would depend on the desired substituent.
Derivatization for Improved Handling and Research
Due to its high polarity and extensive hydrogen bonding capabilities, this compound can present challenges in terms of solubility in non-polar solvents and purification. To address these issues, derivatization of the hydroxyl groups is a common strategy employed in research. A prominent example is the conversion of this compound to its tetraacetate derivative. This is typically achieved through acetylation, where the hydroxyl groups are reacted with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. The resulting this compound tetraacetate is a less polar and more volatile compound, which facilitates its handling, purification by techniques like chromatography, and characterization by methods such as NMR and mass spectrometry.
Formation of Esters and Ethers
The presence of multiple hydroxyl groups makes this compound a versatile precursor for the synthesis of various esters and ethers.
Esterification: Beyond the formation of the tetraacetate, this compound can undergo esterification with a wide range of carboxylic acids, acyl chlorides, or anhydrides to form a diverse family of esters. youtube.com The reaction conditions for esterification can vary depending on the reactivity of the acylating agent. With highly reactive acyl chlorides, the reaction may proceed readily at or below room temperature, often in the presence of a non-nucleophilic base to scavenge the HCl produced. For less reactive carboxylic acids, an acid catalyst and elevated temperatures are typically required to drive the equilibrium towards the ester product. The resulting esters can have a wide range of properties depending on the nature of the acyl group, from simple alkyl esters to more complex and functionalized derivatives.
Etherification: The synthesis of ethers from this compound can be achieved through methods such as the Williamson ether synthesis. masterorganicchemistry.comyoutube.comwikipedia.orgkhanacademy.org This reaction involves the deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding alkoxides. These alkoxides then act as potent nucleophiles that can react with alkyl halides in an Sₙ2 reaction to form ether linkages. masterorganicchemistry.comwikipedia.org Given the presence of four hydroxyl groups, a variety of products are possible, from partially etherified derivatives to fully substituted tetraethers, depending on the stoichiometry of the reagents used. The choice of the alkyl halide and reaction conditions is crucial to control the extent of etherification and to avoid potential side reactions like elimination, especially with secondary and tertiary alkyl halides. masterorganicchemistry.com
Mechanism of Molecular Interactions
The dense arrangement of hydroxyl groups on the this compound molecule is the primary driver of its significant molecular interactions, particularly through hydrogen bonding.
Hydrogen Bond Formation with Other Molecules
Each of the four hydroxyl groups in this compound can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom). This high capacity for hydrogen bonding allows it to form extensive networks of intermolecular interactions with a variety of molecules, including water, alcohols, and other polar solvents. Spectroscopic studies, particularly infrared (IR) spectroscopy, can provide insights into these hydrogen bonding interactions by observing the shifts in the O-H stretching frequencies. In the presence of hydrogen bond acceptors, the O-H stretching band of this compound would be expected to broaden and shift to a lower wavenumber, indicating a weakening of the O-H bond due to its participation in a hydrogen bond. Computational studies can further elucidate the geometry and energetics of these hydrogen-bonded complexes.
Influence on Molecular Structure and Function in Chemical Systems
The ability of this compound to form multiple hydrogen bonds can have a profound influence on the structure and function of the chemical systems in which it is present. By acting as a molecular scaffold or a "glue," it can organize and stabilize the three-dimensional arrangement of other molecules. This can be particularly relevant in the context of crystal engineering and the formation of supramolecular assemblies.
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, including ethane-1,1,2,2-tetrol. It provides critical insights into the structure and chemical environment of atoms.
Proton (¹H) NMR spectroscopy is instrumental in confirming the presence and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The structure consists of two equivalent methine protons (-CH) and four equivalent hydroxyl protons (-OH).
The methine protons are chemically equivalent and are expected to produce a single signal. Similarly, the four hydroxyl protons are also equivalent and should give rise to another distinct signal. The chemical shifts of these protons are influenced by the electronegativity of the adjacent oxygen atoms. The hydroxyl proton signal may be broad and its chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
In the mono ¹³C isotopomer of a simple molecule like ethane (B1197151), which constitutes a small percentage of the natural sample, the magnetic inequivalence between different groups can lead to a more complex spectrum. blogspot.com This complexity arises from one-bond and two-bond ¹H-¹³C couplings, as well as three-bond ¹H-¹H couplings. blogspot.com While this compound is more substituted, similar isotopic effects could potentially be observed in high-resolution spectra.
Detailed research findings on analogous structures, such as 1,1,2,2-tetrachloroethane (B165197), show a single peak for the two protons at approximately 5.9-6.0 ppm, demonstrating the equivalence of the methine protons on the ethane backbone. chemicalbook.comchemicalbook.comspectrabase.com For this compound, the chemical shift of the methine protons would be influenced by the hydroxyl groups.
Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Hydroxyl (-OH) | Variable (e.g., 2.0-5.0) | Singlet (broad) | 4H |
Carbon (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. Due to the symmetry of this compound, the two carbon atoms are chemically equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show a single signal.
The chemical shift of this signal would be in the range typical for carbons bearing hydroxyl groups (alkanol carbons). The presence of two hydroxyl groups on each carbon atom (a geminal diol structure) will significantly influence the exact chemical shift. For comparison, the carbon signal in 1,1,2,2-tetrachloroethane appears around 75-80 ppm. chemicalbook.comspectrabase.com The carbons in this compound are expected to be further downfield due to the high electronegativity of the four oxygen atoms.
Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (ppm) |
|---|
Solid-state NMR (ss-NMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, and it is particularly useful for characterizing systems with limited solubility or those that are unstable in solution. For this compound, which features two geminal diol moieties, ss-NMR can provide definitive evidence of this structural feature. researchgate.netconicet.gov.ar
Geminal diols are often intermediates in chemical reactions and can be unstable. researchgate.net Solid-state NMR studies, often combined with techniques like X-ray diffraction, can confirm the hydrated form of a carbonyl group, which results in a geminal diol. researchgate.netconicet.gov.ar For instance, ¹³C MAS (Magic Angle Spinning) NMR experiments can distinguish between a carbonyl carbon and a geminal diol carbon. researchgate.netnih.gov
Studies on other molecules containing gem-diol functionalities have shown that the chemical shifts and other NMR parameters, such as those for ¹⁷O, are drastically different for the keto and gem-diol forms, making ss-NMR a sensitive probe for such tautomeric systems. rsc.org
Computational chemistry provides a powerful tool for predicting NMR chemical shifts, which can aid in the interpretation of experimental spectra and the confirmation of proposed structures. rsc.orgnih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the structure of this compound and calculate its expected ¹H and ¹³C NMR chemical shifts. researchgate.net
These computational methods can account for various factors, including molecular geometry, solvent effects, and electron correlation, to provide theoretical spectra that can be compared with experimental data. nih.gov For complex molecules or where experimental data is ambiguous, computational predictions are invaluable for structural elucidation. rsc.org The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. nih.gov
Mass Spectrometry for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, and its fragmentation pattern can provide structural information. For this compound, mass spectrometry would be used to confirm its molecular weight of 94.0672 g/mol . lookchem.com
The exact mass of the molecular ion can be determined with high-resolution mass spectrometry, which would be 94.02660867 Da. lookchem.comnih.gov This precise measurement helps to confirm the elemental composition of the molecule (C₂H₆O₄). The fragmentation pattern observed in the mass spectrum would be expected to show losses of water (H₂O) and hydroxyl radicals (•OH) from the parent molecule, which is characteristic of polyol compounds. Post-synthesis characterization via mass spectrometry is critical to confirm the structural integrity of the compound.
Key Molecular Weight and Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂H₆O₄ |
| Average Mass | 94.066 g/mol chemspider.com |
Infrared (IR) and Near-Infrared (NIR) Spectroscopy
Infrared (IR) and Near-Infrared (NIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups involved in hydrogen bonding.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad, strong) |
| Methine (-CH) | C-H Stretch | 2850-3000 |
Fourier Transform Infrared (FTIR) for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is characterized by the prominent absorption bands associated with its hydroxyl (-OH) and carbon-hydrogen (C-H) groups.
The presence of four hydroxyl groups leads to a strong and broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of O-H stretching vibrations in hydrogen-bonded alcohols. The C-H stretching vibrations are expected to appear in the 3000-2850 cm⁻¹ region. Additionally, C-O stretching vibrations would be observed in the fingerprint region, typically between 1260 and 1050 cm⁻¹. The absence of a strong peak around 1700 cm⁻¹ would confirm the absence of carbonyl (C=O) functionalities, distinguishing it from its precursor, glyoxal (B1671930).
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | Stretching (H-bonded) | 3400 - 3200 |
| Carbon-Hydrogen (C-H) | Stretching | 3000 - 2850 |
This table is generated based on typical infrared absorption frequencies for organic functional groups.
Fourier Transform Near-Infrared (FT-NIR) for Analytical Applications
Fourier Transform Near-Infrared (FT-NIR) spectroscopy has emerged as a powerful analytical tool for the quantitative analysis of polyols. thermofisher.coms4science.at This technique offers several advantages over traditional wet chemical methods, including speed, simplicity, and the elimination of hazardous reagents. thermofisher.com FT-NIR is particularly useful for determining key quality parameters such as the hydroxyl value, which is a critical measure of the purity and polymer chain length of polyols. thermofisher.comthermofisher.com
The NIR region of the electromagnetic spectrum (ca. 15000 – 3000 cm⁻¹) primarily shows overtones and combination bands from fundamental vibrations, such as those from C-H, N-H, and O-H bonds. s4science.at For this compound, the prominent bands in the FT-NIR spectrum would be related to the hydroxyl groups. This allows for the development of robust calibration models to quantify properties like hydroxyl number, moisture content, and molecular weight. galaxy-scientific.com The non-destructive nature of FT-NIR allows for at-line or even in-line process monitoring, providing real-time data for process control. galaxy-scientific.comazom.com
Monitoring Reaction Completeness using Spectroscopy
Spectroscopic techniques are invaluable for monitoring the progress and completeness of the synthesis of this compound, which is often produced through the hydration of glyoxal. rsc.orgnih.govrsc.orgresearchgate.net The conversion of glyoxal to this compound involves the disappearance of the aldehyde functional groups and the appearance of hydroxyl groups.
FTIR spectroscopy can be employed to monitor this transformation by observing the decrease in the characteristic C=O stretching vibration of the aldehyde (around 1730-1715 cm⁻¹) and the simultaneous increase in the broad O-H stretching band of the tetrol.
Furthermore, FT-NIR spectroscopy is an effective method for monitoring reaction endpoints in polyol production. thermofisher.comthermofisher.com By tracking the hydroxyl value in real-time, manufacturers can determine the precise moment a reaction has reached completion, leading to improved efficiency and cost savings. thermofisher.com High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is another powerful technique for analyzing the reaction mixture, allowing for the quantification of the reactant (glyoxal) and the product (this compound), as well as any by-products. oup.com This detailed analysis is crucial for optimizing reaction conditions to achieve the highest possible yield and purity of the final product. oup.com
Purity Optimization and Characterization during Synthesis
Crystallization Techniques for Purity Enhancement
Crystallization is a critical step in the purification of this compound. The compound, which exists as the hydrated form of glyoxal, can be purified through carefully controlled crystallization processes. One method involves the hydrolysis of a glyoxal-di-(alkylhemiacetal) intermediate, followed by crystallization to yield pure glyoxal hydrate (B1144303). google.com The choice of solvent and the control of temperature and evaporation rates are crucial factors in obtaining high-purity crystals. For instance, crystallization from saturated ethanolic solutions has been noted as a method to ensure high purity.
Another approach involves the use of p-dioxano(b)-p-dioxane as a solvent for polymeric glyoxal hydrates, which, after removal of water, can facilitate the isolation and purification of the compound. google.com The solid, polymeric form of glyoxal hydrate can be obtained by distilling water from aqueous solutions, though this requires careful temperature control to prevent local overheating. google.com
Post-Synthesis Characterization for Structural Integrity
Following synthesis and purification, comprehensive characterization is essential to confirm the structural integrity of this compound. This involves a suite of analytical techniques to verify the molecular structure and rule out the presence of impurities or residual starting materials.
While FTIR and FT-NIR provide valuable information on functional groups, other methods are necessary for unambiguous structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is a primary tool for determining the connectivity of atoms in the molecule. Mass spectrometry is also critical for confirming the molecular weight of the compound. These techniques, used in combination, provide a complete picture of the synthesized molecule, ensuring its structural integrity and purity.
Advanced Research Applications in Chemical Sciences
Role as a Building Block in Organic Synthesis
Ethane-1,1,2,2-tetrol serves as a foundational molecule in organic synthesis, primarily due to its dense arrangement of functional groups. The four hydroxyl groups offer multiple sites for chemical modification, allowing for the construction of more complex molecules. Synthetic routes to this compound, such as the reduction of glyoxal (B1671930) using a reducing agent like sodium borohydride (B1222165) or the catalytic hydrogenation of glyoxal, provide a basis for its availability in research settings. Another reported method involves the hydrolysis of its acetylated precursor, 1,1,2,2-tetraacetyl ethane (B1197151).
The versatility of its hydroxyl groups allows for their conversion into other functional groups through substitution reactions, paving the way for the synthesis of a variety of derivatives. This positions this compound as a versatile starting material for creating molecules with targeted properties and functionalities.
Utilization as a Reagent in Chemical Transformations
The reactivity of this compound allows for its use as a reagent in a range of chemical transformations. The presence of vicinal diols on both sides of the molecule makes it susceptible to specific types of reactions. For instance, it can undergo oxidation reactions using agents like potassium permanganate (B83412) or chromium trioxide, which can lead to the formation of glyoxal or other oxidized products.
Furthermore, the hydroxyl groups of this compound can participate in reduction and substitution reactions. The ability of these hydroxyl groups to form hydrogen bonds can also influence the reaction environment and the stereochemistry of transformations, a valuable property in the study of molecular interactions and the design of new synthetic methodologies.
Design and Synthesis of Novel Materials
The unique molecular structure of this compound makes it a candidate for the development of new materials with specialized properties.
Precursor for Polymer Synthesis
In the realm of polymer chemistry, this compound is noted for its use in the production of polymers. The multiple hydroxyl groups can act as cross-linking agents, leading to the formation of complex, three-dimensional polymer networks. These networks are foundational to materials with high thermal stability and specific mechanical properties. The high density of hydroxyl groups can also impart hydrophilicity to the resulting polymers.
While the potential is clear, detailed research findings on specific polymers synthesized from this compound, including their properties and applications, are not extensively documented in publicly available literature.
Role in Resin Chemistry
Similar to its role in polymer synthesis, this compound is also utilized in the production of resins. Its four hydroxyl groups can react with various monomers to form thermosetting resins. These resins are known for their durability and resistance to heat and chemicals, making them suitable for a range of industrial applications.
Specific details regarding the types of resins formed and the reaction conditions employed are not widely available in the reviewed literature.
Influence on Supramolecular Assemblies
However, specific research studies detailing the direct influence of this compound on the formation and properties of supramolecular assemblies are not readily found in the available scientific literature.
Investigation of Highly Hydroxylated Compounds in Diverse Chemical Systems
This compound is an exemplary model for studying the behavior of highly hydroxylated compounds. Its simple carbon skeleton allows for a focused investigation of the effects of multiple hydroxyl groups on a molecule's physical and chemical properties. The study of such compounds is critical for understanding a wide range of chemical and biological processes, from solubility and reactivity to interactions with biological macromolecules.
The high density of hydroxyl groups in this compound leads to strong intermolecular hydrogen bonding, which is expected to result in a high boiling point and significant water solubility. These properties are characteristic of many highly hydroxylated natural and synthetic compounds.
While the general importance of highly hydroxylated compounds is well-established, specific and detailed research focusing on this compound as a case study within this class of molecules is limited in the public domain.
Studies in Aerosol Chemistry (as a related geminal diol)
The structure of this compound, being the hydrated form of glyoxal, is highly relevant to atmospheric chemistry. Glyoxal is a significant precursor to secondary organic aerosol (SOA) formation. aiaa.org In the presence of atmospheric water, glyoxal undergoes hydration to form geminal diols, which can then self-oligomerize, contributing to particle growth. njchm.comaiaa.org The study of geminal diols, such as the functionalities present in this compound, is crucial for understanding the mechanisms of SOA formation and their impact on climate and air quality. nih.gov This process is humidity-dependent and can be triggered when the surface water on aerosol particles becomes saturated with the hydrated monomer. epa.govaiaa.org
Application in Green Chemistry Approaches (e.g., bio-based polyols)
There is a growing interest in developing bio-based polyols as sustainable alternatives to petroleum-derived counterparts for the synthesis of polymers like polyurethanes. chemicalbook.comresearchgate.net Glyoxal, the precursor to this compound, can be derived from biomass, making its derivatives potential green chemicals. docbrown.infonmrdb.org this compound, as a polyol, can theoretically serve as a bio-based monomer. Research into using glyoxal-based compounds for creating more environmentally friendly resins and adhesives is an active area. docbrown.infonmrdb.org The use of such bio-based polyols in creating products like polyurethane foams is a key strategy in advancing green chemistry. chemicalbook.com
Future Research Directions and Unanswered Questions
Exploration of Novel and Efficient Synthetic Routes
The current synthesis of Ethane-1,1,2,2-tetrol primarily relies on the reduction of glyoxal (B1671930) or the hydrolysis of its acetylated precursors. While effective, these methods may not be the most efficient or sustainable. Future research should prioritize the development of novel synthetic strategies that offer higher yields, milder reaction conditions, and utilize more environmentally benign reagents.
One promising avenue lies in the direct oxidation of ethylene (B1197577) glycol. This approach, while conceptually straightforward, presents significant challenges in controlling the oxidation state to achieve the desired tetrol without over-oxidation to glyoxal or other byproducts. Research into selective catalytic systems, potentially employing transition metal complexes or enzymatic catalysts, could unlock this synthetic route.
Furthermore, the exploration of mechanochemical methods, where mechanical force is used to drive chemical reactions, could offer a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. The application of techniques such as ball milling to the hydration of glyoxal or its derivatives warrants investigation.
Finally, the development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of scalability, safety, and product consistency. A continuous flow reactor could allow for precise control over reaction parameters, minimizing the formation of impurities and facilitating in-line purification.
In-depth Mechanistic Studies of Reactivity and Decomposition
The inherent instability of geminal diols makes understanding the reactivity and decomposition pathways of this compound a critical area of future research. While it is known to undergo oxidation and reduction reactions, the detailed mechanisms governing these transformations are not well-elucidated.
A key unanswered question is the precise mechanism of its decomposition. It is hypothesized to readily revert to glyoxal and water, but the kinetics and thermodynamics of this equilibrium require thorough investigation under various conditions (pH, temperature, solvent). Advanced spectroscopic techniques, such as time-resolved NMR and stopped-flow UV-Vis spectroscopy, could be employed to probe the transient intermediates involved in its decomposition.
Furthermore, the role of intramolecular hydrogen bonding in influencing the stability and reactivity of this compound is a crucial aspect to explore. Understanding how the four hydroxyl groups interact with each other will provide valuable insights into its conformational preferences and how it interacts with other molecules. Isotope labeling studies could be instrumental in tracking the movement of protons and understanding the dynamics of hydrogen bonding.
The study of its thermal decomposition is also of significant interest. Investigating the pyrolysis of this compound could reveal novel fragmentation patterns and reactive intermediates. nih.gov
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful tool to complement experimental studies and provide a deeper, predictive understanding of the properties and behavior of this compound. While some computational data on its properties exist, a more advanced and systematic computational approach is warranted. guidechem.comnih.govnih.gov
Future computational studies should focus on:
High-level quantum mechanical calculations: Employing methods such as Density Functional Theory (DFT) and ab initio calculations to accurately predict its geometric structure, vibrational frequencies, and electronic properties. This can help in interpreting experimental spectroscopic data.
Molecular dynamics simulations: Simulating the behavior of this compound in different solvent environments to understand its solvation dynamics and the influence of the solvent on its conformation and stability. This is particularly important given its high solubility in water. ontosight.ai
Reaction mechanism modeling: Using computational methods to map out the potential energy surfaces of its decomposition and other reactions. This can help in identifying transition states and intermediates, providing a detailed picture of the reaction mechanisms.
Predictive modeling of derivative properties: As new derivatives of this compound are synthesized, computational models can be used to predict their properties, guiding experimental efforts towards molecules with desired characteristics.
These computational endeavors will not only deepen our fundamental understanding of this unique molecule but also accelerate the discovery of its potential applications.
Discovery of Unexplored Chemical Transformations and Derivatizations
The four hydroxyl groups of this compound represent a rich platform for a wide array of unexplored chemical transformations and derivatizations. Moving beyond simple oxidation and reduction, future research should focus on leveraging this functionality to create novel and potentially valuable molecules.
Key areas for exploration include:
Selective functionalization: Developing methods for the selective protection and functionalization of the hydroxyl groups to create a diverse range of derivatives. This could involve enzymatic catalysis or the use of sterically demanding reagents to achieve regioselectivity.
Polymer chemistry: Investigating the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. Its high functionality could lead to the formation of highly branched or cross-linked polymers with unique properties. The synthesis of novel polyols from various sources is an active area of research. researchgate.net
Coordination chemistry: Exploring the ability of this compound to act as a ligand for metal ions. The vicinal diol moieties could form stable chelate complexes with a variety of metals, opening up possibilities in catalysis and materials science.
Formation of heterocyclic systems: Investigating reactions that lead to the formation of heterocyclic compounds from this compound. For example, condensation reactions with amines or other bifunctional reagents could yield novel ring systems.
The systematic exploration of these and other chemical transformations will undoubtedly expand the chemical space accessible from this compound and may lead to the discovery of molecules with applications in fields ranging from materials science to medicinal chemistry.
Q & A
Q. What are the established synthetic routes for Ethane-1,1,2,2-tetrol, and how can purity be optimized during synthesis?
this compound is typically synthesized via hydrolysis of its acetylated derivative, 1,1,2,2-tetraacetyl ethane (H₂Tae). Crystallization from saturated ethanolic solutions under controlled temperature and solvent evaporation rates ensures high purity . Post-synthesis characterization via NMR and mass spectrometry is critical to confirm structural integrity and rule out residual acetyl groups. Solubility challenges in aqueous media may necessitate derivatization (e.g., tetraacetate formation) for improved handling .
Q. How can aqueous solubility and stability of this compound be experimentally determined?
The Handbook of Aqueous Solubility Data provides methodologies for measuring solubility using shake-flask techniques coupled with HPLC quantification. Stability under varying pH and temperature conditions can be assessed via accelerated degradation studies monitored by UV-Vis spectroscopy. For derivatives like the tetraacetate, logP values and partition coefficients should be calculated to predict hydrophilicity .
Advanced Research Questions
Q. What strategies are effective for modifying this compound’s structure to enhance its utility in materials science (e.g., scintillators)?
Brominated derivatives (e.g., 1,1,2,2-tetrakis(4-bromophenyl)ethane, TPE-4Br) exhibit aggregation-induced emission (AIE) properties, making them candidates for organic scintillators. Substituent effects on fluorescence quantum yield can be studied via time-resolved photoluminescence spectroscopy. Comparative analyses with benchmark scintillators (e.g., anthracene) reveal performance metrics such as light yield and decay times .
Q. How can contradictions in toxicity data for structurally similar compounds inform risk assessment of this compound?
While direct toxicological data for this compound are limited, analog studies (e.g., chlorinated ethanes) highlight the importance of metabolic pathways and reactive intermediates. In vitro assays using hepatic microsomes can identify cytochrome P450-mediated oxidation products. Dose-response modeling, guided by EPA IRIS frameworks, helps extrapolate subchronic exposure thresholds .
Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound samples?
Gas chromatography-mass spectrometry (GC-MS) with electron-capture detection is optimal for halogenated impurities. For polar degradation products, hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution mass spectrometry ensures sensitivity. NIST-standardized protocols for physicochemical properties (e.g., melting points) should be employed to validate batch consistency .
Methodological Considerations
- Nomenclature Challenges : this compound’s IUPAC name and synonyms (e.g., 1,1,2,2-Ethanetetrol) must be cross-referenced with CAS registries to avoid misidentification in literature searches .
- Derivatization Protocols : Acetylation with acetic anhydride under basic conditions is a standard method to improve solubility and analytical detectability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
